molecular formula C8H14O2 B8329061 3-Oxaspiro[5.3]nonan-2-ol

3-Oxaspiro[5.3]nonan-2-ol

Cat. No. B8329061
M. Wt: 142.20 g/mol
InChI Key: ISGABRFWDQKXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07375115B2

Procedure details

To a solution of 7-oxaspiro[3.5]nonan-6-one (0.67 g) in tetrahedrofuran (3 mL) cooled at −78° C. was added 1M diisobutylaluminum hydride/tetrahydrofuran (1.0 mL) dropwise over 5 minutes. The reaction solution was stirred at that temperature for 1.5 hours. Water (40 μL) was added to the reaction solution. After allowing the temperature to rise to room temperature, a 15% aqueous sodium hydroxide solution (40 μL) and water (120 μL) were successively added to the solution. After stirring the solution at room temperature for 10 minutes, diethyl ether (2 mL) and anhydrous magnesium sulfate (0.17 g) were added. The solution was stirred for additional 30 minutes. The reaction solution was then filtered with Celite. The filtrate was concentrated under reduced pressure to give the title compound (230 mg).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride tetrahydrofuran
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
reactant
Reaction Step Three
Name
Quantity
120 μL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 μL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:9][CH2:8][O:7][C:6](=[O:10])[CH2:5]2)[CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C.O1CCCC1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH2:3]1[C:4]2([CH2:9][CH2:8][O:7][CH:6]([OH:10])[CH2:5]2)[CH2:1][CH2:2]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C1CCC12CC(OCC2)=O
Step Two
Name
diisobutylaluminum hydride tetrahydrofuran
Quantity
1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.O1CCCC1
Step Three
Name
Quantity
40 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 μL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.17 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
40 μL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred at that temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
After stirring the solution at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The solution was stirred for additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was then filtered with Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1CCC12CC(OCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.